molecular formula C13H19NO2 B14912297 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide

2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide

Cat. No.: B14912297
M. Wt: 221.29 g/mol
InChI Key: OCOLEQDYZNWNNS-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide is an organic compound with the molecular formula C13H19NO2 This compound is known for its unique chemical structure, which includes a methoxy group, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide typically involves the reaction of 2-methoxyacetamide with 2-methyl-2-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetamide: Shares the methoxy and acetamide groups but lacks the phenylpropyl group.

    N-(2-Methoxyphenyl)acetamide: Similar structure but with different substituents on the acetamide group.

    Phenoxyacetamide Derivatives: Includes compounds with similar acetamide structures but different aromatic groups.

Uniqueness

2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-13(2,10-14-12(15)9-16-3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)

InChI Key

OCOLEQDYZNWNNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)COC)C1=CC=CC=C1

Origin of Product

United States

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